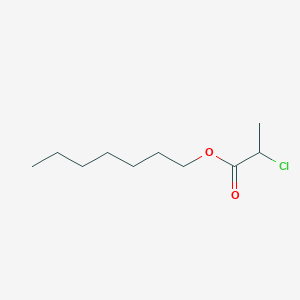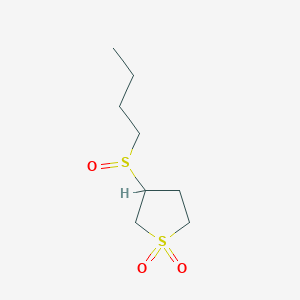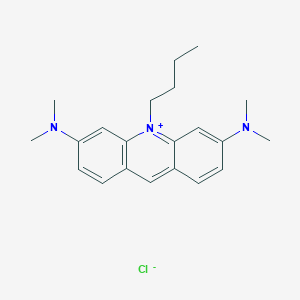
but-2-enedioic acid;1,3-dimethyl-7H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
But-2-enedioic acid;1,3-dimethyl-7H-purine-2,6-dione is a compound that combines the properties of but-2-enedioic acid and 1,3-dimethyl-7H-purine-2,6-dione It is a key intermediate in the citric acid cycle in cellular respiration
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid can be achieved through the catalytic isomerization of maleic acid. Maleic acid is heated in the presence of a catalyst such as hydrochloric acid to yield but-2-enedioic acid. The reaction conditions typically involve temperatures around 150°C.
1,3-dimethyl-7H-purine-2,6-dione can be synthesized through the methylation of xanthine. The reaction involves the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction conditions include refluxing the mixture at elevated temperatures.
Industrial Production Methods
Industrially, but-2-enedioic acid is produced by the catalytic oxidation of benzene or butane. The process involves the use of vanadium pentoxide as a catalyst at high temperatures.
1,3-dimethyl-7H-purine-2,6-dione is produced industrially by the chemical synthesis from dimethylurea and ethyl cyanoacetate. The reaction involves multiple steps, including cyclization and methylation, under controlled conditions.
化学反应分析
Types of Reactions
But-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form maleic anhydride.
Reduction: It can be reduced to form succinic acid.
Addition: It can undergo addition reactions with halogens and hydrogen.
1,3-dimethyl-7H-purine-2,6-dione undergoes:
Oxidation: It can be oxidized to form 1,3-dimethyluric acid.
Reduction: It can be reduced to form 1,3-dimethylxanthine.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation of but-2-enedioic acid: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction of but-2-enedioic acid: Common reagents include sodium borohydride and lithium aluminum hydride.
Oxidation of 1,3-dimethyl-7H-purine-2,6-dione: Common reagents include nitric acid and potassium dichromate.
Reduction of 1,3-dimethyl-7H-purine-2,6-dione: Common reagents include sodium amalgam and zinc dust.
Major Products
Oxidation of but-2-enedioic acid: Maleic anhydride.
Reduction of but-2-enedioic acid: Succinic acid.
Oxidation of 1,3-dimethyl-7H-purine-2,6-dione: 1,3-dimethyluric acid.
Reduction of 1,3-dimethyl-7H-purine-2,6-dione: 1,3-dimethylxanthine.
科学研究应用
But-2-enedioic acid and 1,3-dimethyl-7H-purine-2,6-dione have various scientific research applications:
Chemistry: Used as intermediates in organic synthesis and as reagents in various chemical reactions.
Biology: Studied for their roles in metabolic pathways and cellular respiration.
Medicine: Theophylline (1,3-dimethyl-7H-purine-2,6-dione) is used as a bronchodilator in the treatment of respiratory diseases.
Industry: But-2-enedioic acid is used in the production of resins, coatings, and as a food additive.
作用机制
The mechanism of action of 1,3-dimethyl-7H-purine-2,6-dione (theophylline) involves the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in bronchodilation and relaxation of smooth muscles in the respiratory tract. Theophylline also has anti-inflammatory effects by inhibiting the release of inflammatory mediators.
相似化合物的比较
Similar Compounds
Maleic acid: An isomer of but-2-enedioic acid with similar chemical properties.
Caffeine: A methylxanthine compound similar to theophylline, used as a central nervous system stimulant.
Aminophylline: A compound containing theophylline and ethylenediamine, used in the treatment of respiratory diseases.
Uniqueness
But-2-enedioic acid is unique due to its role in the citric acid cycle and its industrial applications. 1,3-dimethyl-7H-purine-2,6-dione is unique due to its dual role as a bronchodilator and anti-inflammatory agent in the treatment of respiratory diseases.
属性
CAS 编号 |
88262-96-8 |
|---|---|
分子式 |
C11H12N4O6 |
分子量 |
296.24 g/mol |
IUPAC 名称 |
but-2-enedioic acid;1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2.C4H4O4/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;5-3(6)1-2-4(7)8/h3H,1-2H3,(H,8,9);1-2H,(H,5,6)(H,7,8) |
InChI 键 |
LLCJBPLWARLCPF-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[1-(2-Sulfanylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14402645.png)
![N,N-Dimethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14402646.png)




![N-Ethyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14402690.png)


![5,9-Methano[1,3]thiazolo[4,5-d]azocine](/img/structure/B14402708.png)




